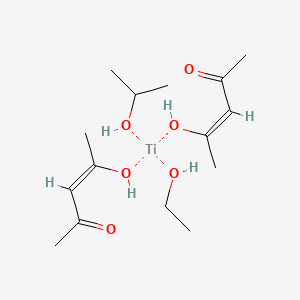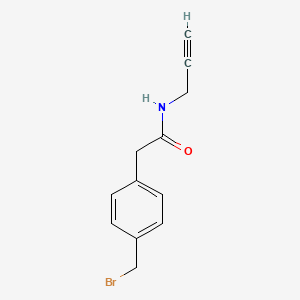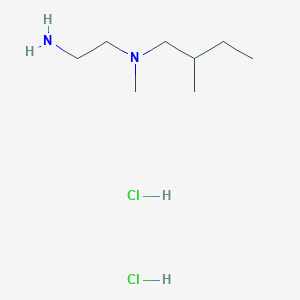
二盐酸(2-氨基乙基)(甲基)(2-甲基丁基)胺
描述
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride: is a chemical compound with the molecular formula C8H21ClN2 and a molecular weight of 180.72 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is used in various scientific research fields:
Biology: This compound is used in studies involving cell signaling and neurotransmitter pathways .
Medicine: .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride typically involves the reaction of 2-methylbutylamine with methylamine and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce .
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.
Major Products Formed
N-oxides: from oxidation.
Secondary amines: from reduction.
Quaternary ammonium salts: from substitution.
作用机制
The mechanism of action of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes . It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and alteration of cellular metabolism .
相似化合物的比较
Similar Compounds
- (2-Methylbutyl)amine
- Tris(2-aminoethyl)amine
- Dibenzocyclooctyne-amine
Uniqueness
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is unique due to its specific molecular structure and chemical properties . Unlike other similar compounds, it has a distinct combination of amine groups and alkyl chains , making it particularly useful in neurotransmitter studies and pharmaceutical research .
属性
IUPAC Name |
N'-methyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-8(2)7-10(3)6-5-9;;/h8H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCUTJRFWYWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
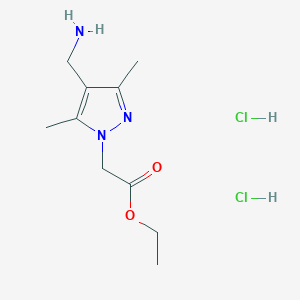
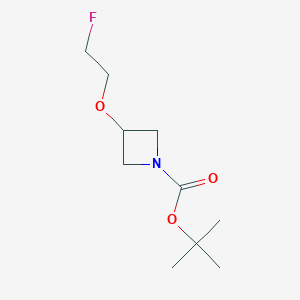

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
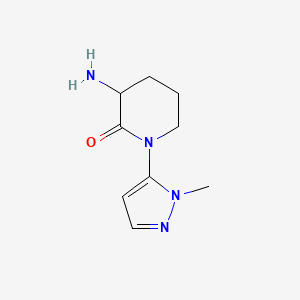
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)


